molecular formula C22H19N3O2 B3482226 2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

Cat. No. B3482226
M. Wt: 357.4 g/mol
InChI Key: ROYGUYBYRSCBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQX and belongs to the family of quinolinecarboxamides. DMQX is a potent non-competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission in the central nervous system.

Mechanism of Action

DMQX is a non-competitive antagonist of the ionotropic glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. DMQX binds to the receptor at a site that is distinct from the glutamate binding site, thereby preventing the activation of the receptor by glutamate. This results in the inhibition of synaptic transmission and plasticity, which has been implicated in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DMQX inhibits the activity of the NMDA receptor in a dose-dependent manner. In vivo studies have shown that DMQX can reduce the severity of seizures in animal models of epilepsy. DMQX has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

DMQX has several advantages for lab experiments, including its potency, selectivity, and availability. DMQX is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. DMQX is also readily available from commercial sources, which makes it easy to obtain for research purposes. However, DMQX has some limitations, including its potential toxicity and lack of specificity for other glutamate receptors.

Future Directions

There are several future directions for research on DMQX. One area of interest is the development of more potent and selective antagonists of the NMDA receptor that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the role of the glutamatergic system in other physiological processes such as learning and memory. Additionally, the potential toxicity of DMQX needs to be further investigated to ensure its safety for use in humans.

Scientific Research Applications

DMQX has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, DMQX is used as a research tool to investigate the role of ionotropic glutamate receptors in synaptic transmission and plasticity. DMQX is also used to study the effects of various drugs and compounds on the glutamatergic system.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-13-8-9-14(2)17(10-13)20-12-18(16-6-4-5-7-19(16)23-20)22(26)24-21-11-15(3)27-25-21/h4-12H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYGUYBYRSCBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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2-(2,5-dimethylphenyl)-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

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